molecular formula C21H31N5O B5630955 N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1-pyrimidin-2-ylpiperidin-4-amine

N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1-pyrimidin-2-ylpiperidin-4-amine

Cat. No. B5630955
M. Wt: 369.5 g/mol
InChI Key: LOJICXQUIVEQFJ-UHFFFAOYSA-N
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Description

Compounds with structures similar to "N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1-pyrimidin-2-ylpiperidin-4-amine" often exhibit interesting chemical and pharmacological properties. These compounds are typically explored for their potential in drug design and synthesis due to their unique molecular structures and reactivity profiles.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from readily available precursors. For instance, the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA) was carried out starting from guanidinium nitrate salt and the corresponding enaminone, showcasing a typical approach to constructing complex molecules (Moreno-Fuquen et al., 2021).

Molecular Structure Analysis

X-ray diffraction analysis and spectroscopic techniques are commonly used to elucidate the molecular structures of synthesized compounds. For example, NPPA was analyzed using X-ray diffraction, revealing important interactions within the molecule that contribute to its stability and reactivity (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of these compounds often involves interactions between functional groups, such as nitro groups and pyridine or pyrimidine rings. These interactions can influence the overall chemical behavior and potential applications of the compounds.

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure. For instance, the layering and stacking of rings through π-π interactions, as observed in NPPA, can affect the compound's physical state and solubility (Moreno-Fuquen et al., 2021).

Future Directions

Given the potential biological activity of piperidine derivatives, it’s possible that future research could explore the potential uses of this compound in medicine or other fields .

properties

IUPAC Name

N-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]-1-pyrimidin-2-ylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O/c1-17-3-4-20(27-17)16-25-11-5-18(6-12-25)15-24-19-7-13-26(14-8-19)21-22-9-2-10-23-21/h2-4,9-10,18-19,24H,5-8,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJICXQUIVEQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)CNC3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1-pyrimidin-2-ylpiperidin-4-amine

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